2-(环丙基甲氧基)-N-甲基-1-乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insights into the chemical behavior and properties that might be expected from 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine. For instance, the first paper discusses N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which are structurally related to phenethylamine, a compound with a similar backbone to 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine .

Synthesis Analysis

The synthesis of related compounds is described in the second paper, where trans,trans-1-(Aminomethyl)-2-methoxy-3-phenylcyclopropane is synthesized from (Z)-beta-methoxystyrene and ethyl diazoacetate . This provides a potential synthetic route that could be adapted for the synthesis of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine by considering the necessary modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, NMR spectroscopy was used to determine the structure of N-(2-methoxy)benzyl derivatives of the 2C-series compounds . Similarly, GCOSY, GHMQC, and GHMBC NMR techniques were employed to identify the structure of a major metabolite produced by the MAO-catalyzed oxidation of a cyclopropane-containing compound . These techniques could be applied to determine the molecular structure of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine.

Chemical Reactions Analysis

The papers provide information on the chemical reactions involving cyclopropane-containing amines. For instance, compound 3, a cyclopropane analogue, is a substrate and inactivator of monoamine oxidase (MAO), and its oxidation by MAO leads to a specific metabolite . Another cyclopropane analogue, 1-Benzylcyclopropylamine, is a competitive reversible inhibitor of MAO and a mechanism-based inactivator . These findings suggest that 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine could also undergo similar reactions with MAO or other enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not directly provided, but analytical techniques such as gas chromatography with electron impact mass spectrometry (GC-EI-MS), liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (LC-ESI-QTOF-MS), and Fourier transform infrared spectroscopy (FTIR) were used to characterize the substances . These methods could be used to determine the physical and chemical properties of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine, such as boiling point, melting point, solubility, and stability.

科学研究应用

代谢和细胞色素 P450 酶

- 一项针对类似化合物 25I-NBOMe 和 25I-NBOH 的代谢的研究,突出了细胞色素 P450 酶 (CYP) 在其生物转化中的重要性。代谢物通过与一组 CYP 和单胺氧化酶 (MAO) 酶孵育等方法进行鉴定。该研究发现 CYP3A4 和 CYP2D6 是参与这些化合物代谢的主要酶,表明如果与强 CYP3A4 抑制剂一起服用,可能发生潜在的药物-药物相互作用 (Nielsen 等,2017).

DNA 结合和抗菌活性

- 某些乙胺衍生物的铜 (II) 络合物表现出很强的 DNA 结合倾向,吸收和荧光研究证明了这一点。这些络合物还显示出动力学 DNA 裂解活性,表明潜在的抗菌应用。该研究报告了对不同癌细胞系的毒性低,IC50 值在 37 到 156 μM 之间 (Kumar 等,2012).

固态和溶液表征

- 对包括某些乙胺衍生物在内的手性、构象可移动三足配体的合成研究,提供了对其结构的见解。这些配体与各种金属盐形成伪 C3 对称络合物,表明在不对称合成和催化中的潜在应用 (Canary 等,1998).

分析表征和检测

- 开发了一种高效液相色谱串联质谱法来检测人血清中的类似化合物 (2CC-NBOMe 和 25I-NBOMe)。这表明其在临床毒理学检测中的应用,特别是急诊科的中毒病例 (Poklis 等,2013).

催化应用

- 研究了某些吡啶-乙胺配体的钯 (II) 络合物作为烯烃甲氧羰基化的催化剂。研究发现这些络合物的结构影响了它们的催化行为,证明了它们在有机合成中的潜力 (Zulu 等,2020).

抗菌和抗糖尿病研究

- 由 2-(2-甲氧基苯氧基)乙胺合成的席夫碱对细菌生长和 α-淀粉酶表现出抑制活性,表明潜在的抗菌和抗糖尿病应用。分子对接分析表明它们作为 COVID-19 抑制剂的活性 (S. G 等,2023).

属性

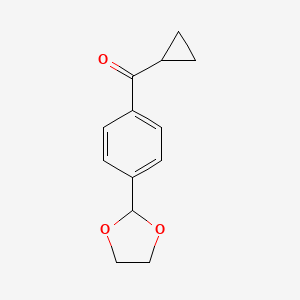

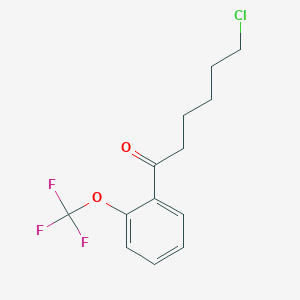

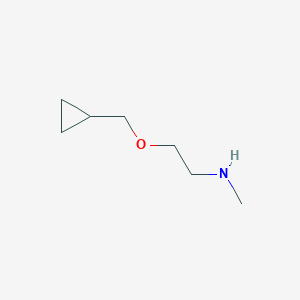

IUPAC Name |

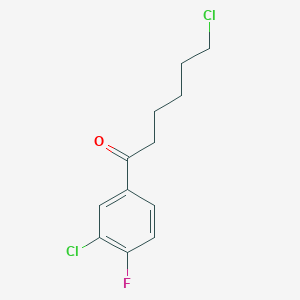

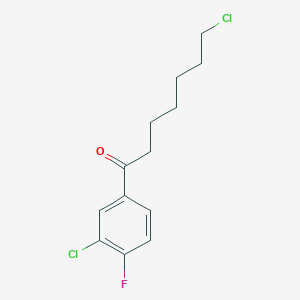

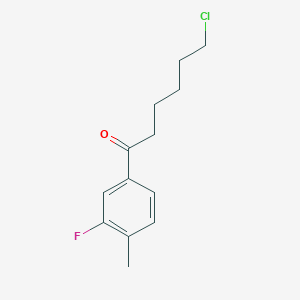

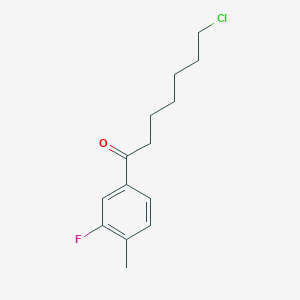

2-(cyclopropylmethoxy)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-5-9-6-7-2-3-7/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOCFOHQTOIOHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649834 |

Source

|

| Record name | 2-(Cyclopropylmethoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine | |

CAS RN |

883526-98-5 |

Source

|

| Record name | 2-(Cyclopropylmethoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。